4-(4-IODO-1H-PYRAZOL-1-YL)-1-METHYLPIPERIDINE

Catalog No.
S6579532
CAS No.
2107486-36-0
M.F
C9H14IN3
M. Wt
291.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-IODO-1H-PYRAZOL-1-YL)-1-METHYLPIPERIDINE

CAS Number

2107486-36-0

Product Name

4-(4-IODO-1H-PYRAZOL-1-YL)-1-METHYLPIPERIDINE

IUPAC Name

4-(4-iodopyrazol-1-yl)-1-methylpiperidine

Molecular Formula

C9H14IN3

Molecular Weight

291.13 g/mol

InChI

InChI=1S/C9H14IN3/c1-12-4-2-9(3-5-12)13-7-8(10)6-11-13/h6-7,9H,2-5H2,1H3

InChI Key

KJGWWGZFUGRXJF-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)N2C=C(C=N2)I

Canonical SMILES

CN1CCC(CC1)N2C=C(C=N2)I

Chemical Properties and Potential Applications

-(4-Iodopyrazol-1-yl)-1-methyl-piperidine is a molecule containing two interesting functional groups: a piperidine ring and a pyrazole ring. These functional groups are found in many biologically active molecules. Scientific research into 4-(4-Iodopyrazol-1-yl)-1-methyl-piperidine could explore its potential applications in various fields due to these functional groups.

  • Medicinal Chemistry

    Piperidine and pyrazole rings are found in many drugs. For example, sildenafil (Viagra) contains a piperidine ring, and celecoxib (Celebrex) contains a pyrazole ring. Research could explore 4-(4-Iodopyrazol-1-yl)-1-methyl-piperidine as a potential lead compound for new drugs PubChem: .

  • Materials Science

    Nitrogen-containing heterocyclic rings such as piperidine and pyrazole are found in some ionic liquids. These are salts with liquid melting points that have unique properties. Research could explore 4-(4-Iodopyrazol-1-yl)-1-methyl-piperidine as a component of new ionic liquids ScienceDirect.

4-(4-Iodo-1H-pyrazol-1-yl)-1-methylpiperidine is a chemical compound characterized by the presence of a pyrazole ring substituted with an iodine atom at the 4-position, linked to a 1-methylpiperidine moiety. Its molecular formula is C13H20N3IC_{13}H_{20}N_3I, and it has a molecular weight of approximately 377.22 g/mol. The compound features a piperidine ring, which is a six-membered saturated ring containing one nitrogen atom, making it relevant in various chemical and pharmaceutical applications.

Due to its functional groups. Notably, it can undergo nucleophilic aromatic substitution reactions, particularly involving the iodinated pyrazole component. For instance, 4-iodo-1H-pyrazoles can react with alcohols in CuI-catalyzed coupling reactions to yield 4-alkoxy derivatives, which are important intermediates in synthesizing complex organic molecules .

Additionally, 4-(4-iodo-1H-pyrazol-1-yl)-1-methylpiperidine can be involved in hydrogenation reactions, where the piperidine moiety may be modified to enhance its biological activity or alter its pharmacokinetic properties .

Compounds containing the pyrazole structure often exhibit significant biological activities. For instance, derivatives of 4-(4-iodo-1H-pyrazol-1-yl)-1-methylpiperidine have been studied for their potential as inhibitors of various biological targets, including kinases involved in cancer pathways. Specifically, this compound serves as a key intermediate in the synthesis of Crizotinib, an oral medication that inhibits c-Met and ALK (anaplastic lymphoma kinase), both of which are implicated in tumor growth and metastasis .

The synthesis of 4-(4-iodo-1H-pyrazol-1-yl)-1-methylpiperidine typically involves several steps:

  • Nucleophilic Aromatic Substitution: Starting from 4-chloropyridine and pyrazole, a nucleophilic substitution reaction leads to the formation of a pyrazole derivative.
  • Hydrogenation: The resulting product undergoes hydrogenation to reduce any double bonds present in the structure.
  • Iodination: Finally, the iodination step introduces the iodine atom into the pyrazole ring, yielding the desired compound .

This three-step synthesis has been optimized for scale-up production, allowing for multi-kilogram quantities to be produced efficiently .

The primary application of 4-(4-iodo-1H-pyrazol-1-yl)-1-methylpiperidine is in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals such as Crizotinib. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development processes aimed at treating cancers associated with c-Met and ALK pathways.

Interaction studies involving 4-(4-iodo-1H-pyrazol-1-yl)-1-methylpiperidine focus on its binding affinity and inhibitory effects on target proteins. For instance, research has shown that compounds derived from this structure can effectively inhibit kinase activity associated with tumor proliferation . Further studies may explore its pharmacodynamics and pharmacokinetics to better understand its therapeutic potential.

Several compounds share structural similarities with 4-(4-iodo-1H-pyrazol-1-yl)-1-methylpiperidine. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesSimilarityUnique Properties
tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidineBromine instead of iodine0.78Potentially different biological activity due to bromine substitution
tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidineAmino group instead of iodine0.81May exhibit enhanced solubility and different reactivity
tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidinePyrrolidine ring instead of piperidine0.74Different ring structure may affect biological interactions
tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperidineAmino group at a different position on pyrazole0.63Variation in position may influence binding affinity

These compounds illustrate variations in halogenation and functional group positioning that can significantly impact their biological activities and applications.

By understanding these aspects of 4-(4-Iodo-1H-pyrazol-1-yl)-1-methylpiperidine, researchers can better explore its potential applications in drug development and other chemical processes.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Exact Mass

291.02325 g/mol

Monoisotopic Mass

291.02325 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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